2,2-Diethyl-3-oxobutanenitrile

Description

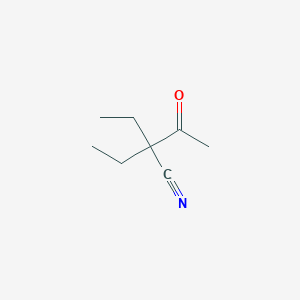

Structure

3D Structure

Properties

IUPAC Name |

2,2-diethyl-3-oxobutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-4-8(5-2,6-9)7(3)10/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSQMNHSNKKLBKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C#N)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2 Diethyl 3 Oxobutanenitrile and Its Analogs

Condensation Reactions for α-Keto Nitrile Formation

Condensation reactions are fundamental to the synthesis of α-keto nitriles, providing a direct route to the carbon skeleton of 2,2-diethyl-3-oxobutanenitrile. These reactions typically involve the formation of a crucial carbon-carbon bond between a nitrile-containing nucleophile and a carbonyl-containing electrophile.

Ester-Nitrile Condensations

A primary and effective method for the synthesis of β-ketonitriles, including α,α-disubstituted derivatives like this compound, is the Claisen-type condensation between an ester and a nitrile. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org This reaction involves the acylation of a nitrile carbanion by an ester.

The success of the ester-nitrile condensation hinges on the use of a strong base to deprotonate the α-carbon of the nitrile, generating a potent nucleophile. google.com For the synthesis of this compound, the starting nitrile would be 2-ethylbutyronitrile. The α-proton of this sterically hindered nitrile is less acidic than that of simpler nitriles, necessitating the use of strong, non-nucleophilic bases.

Commonly employed bases for this transformation include sodium hydride (NaH), sodium amide (NaNH₂), and potassium tert-butoxide (t-BuOK). google.comutsa.edu The reaction proceeds by the formation of the nitrile anion, which then attacks the electrophilic carbonyl carbon of an ester, such as ethyl acetate (B1210297). The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide leaving group yields the desired β-ketonitrile.

A general representation of this reaction is the condensation of a carboxylic acid ester with an alkylnitrile in the presence of a base, which initially forms the alkali metal salt of the β-ketonitrile. This salt is then neutralized in a subsequent step to yield the final product.

Representative Reaction:

Research has demonstrated the feasibility of synthesizing a variety of β-ketonitriles using microwave-assisted conditions with potassium tert-butoxide as the base and tetrahydrofuran (B95107) as the solvent. utsa.edu While yields can vary, this methodology is effective for producing a range of substituted ketonitriles. For instance, the reaction of various esters with different nitriles has been shown to produce β-ketonitriles in yields ranging from 30% to 72%. utsa.edu

| Ester Reactant | Nitrile Reactant | Base | Solvent | Yield (%) |

| Methyl 2-phenylacetate | Acetonitrile | t-BuOK | THF | 65 |

| Ethyl 4-isobutylbenzoate | Propionitrile | t-BuOK | THF | 58 |

| Methyl 2-(4-isobutylphenyl)propanoate | Benzyl (B1604629) cyanide | t-BuOK | THF | 72 |

| Ethyl nicotinate | Phenylacetonitrile | t-BuOK | THF | 45 |

This table presents a selection of β-ketonitrile syntheses using a general base-catalyzed ester-nitrile condensation method, illustrating the range of achievable yields under microwave conditions. utsa.edu

The choice of solvent is critical for the efficiency of the ester-nitrile condensation. Aprotic solvents are generally preferred to avoid quenching the strongly basic catalyst and the nitrile carbanion intermediate. Tetrahydrofuran (THF) and toluene (B28343) are commonly used solvents for these reactions. google.comutsa.edu The solubility of the reactants and intermediates in the chosen solvent can significantly impact reaction rates and yields. Optimization of reaction conditions, including solvent, temperature, and reaction time, is often necessary to maximize the yield of the desired β-ketonitrile and minimize the formation of side products.

Knoevenagel Condensation Strategies

The Knoevenagel condensation is a well-established method for carbon-carbon bond formation, typically involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. sigmaaldrich.combhu.ac.innih.gov While the classic Knoevenagel condensation leads to α,β-unsaturated products, its principles can be adapted for the synthesis of nitrile-containing structures.

In the context of preparing precursors to compounds like this compound, a Knoevenagel-type reaction could be envisioned between a ketone and a substituted cyanoacetate, followed by further transformations. The reaction is typically catalyzed by a weak base, such as an amine, which is sufficient to deprotonate the active methylene compound without causing self-condensation of the carbonyl reactant. sigmaaldrich.com

However, the direct synthesis of a quaternary carbon center, as required for this compound, via a standard Knoevenagel condensation is not a straightforward approach. This is because the reaction typically involves the condensation at a CH₂ group flanked by two electron-withdrawing groups.

Functional Group Interconversions Leading to this compound Scaffolds

An alternative synthetic route to this compound involves the transformation of other functional groups within a pre-existing carbon skeleton. This approach can be particularly useful if a suitable precursor is readily available.

Hydrolysis of Related Precursors

One plausible indirect route to this compound involves the hydrolysis of an imine precursor. The addition of a Grignard reagent, such as methylmagnesium bromide, to 2,2-diethyl-2-cyanoacetonitrile would form an intermediate imine salt. Subsequent hydrolysis of this imine under aqueous acidic conditions would yield the target ketone, this compound.

The mechanism of imine hydrolysis typically involves protonation of the imine nitrogen, followed by nucleophilic attack of water on the iminium carbon. masterorganicchemistry.comchemistrysteps.commasterorganicchemistry.com A series of proton transfers and elimination of an amine leads to the formation of the corresponding ketone. The reaction is driven to completion by using a large excess of water. masterorganicchemistry.comyoutube.com

Reaction Scheme:

Grignard Addition: CH₃MgBr + (CH₃CH₂)₂C(CN)₂ → [(CH₃)C=N⁻][MgBr⁺]C(CN)(CH₂CH₃)₂

Hydrolysis: [(CH₃)C=N⁻][MgBr⁺]C(CN)(CH₂CH₃)₂ + H₃O⁺ → CH₃C(=O)C(CN)(CH₂CH₃)₂ + NH₄⁺

This two-step sequence, starting from a dinitrile, represents a viable functional group interconversion strategy for accessing the this compound scaffold.

Derivatization of Pre-existing Nitrile Structures

One of the most direct and established methods for synthesizing β-ketonitriles is the acylation of a pre-existing nitrile carbanion. For the synthesis of this compound, this approach involves the deprotonation of 2,2-diethylacetonitrile at the α-position, followed by quenching the resulting carbanion with an acetylating agent.

The core of this methodology is the Claisen condensation reaction between a nitrile and an ester. Strong, non-nucleophilic bases are required to generate a sufficient concentration of the nitrile anion. Commonly employed bases include sodium amide (NaNH₂), sodium hydride (NaH), and potassium alkoxides like potassium tert-butoxide (t-BuOK). utsa.edugoogle.com The choice of solvent is critical, with anhydrous ethers such as diethyl ether or tetrahydrofuran (THF) being typical. utsa.edu

The general reaction mechanism proceeds as follows:

Deprotonation of 2,2-diethylacetonitrile with a strong base to form a stabilized carbanion.

Nucleophilic attack of the carbanion on the electrophilic carbonyl carbon of an acetylating agent, such as ethyl acetate or acetic anhydride.

Formation of a tetrahedral intermediate, which then collapses to eliminate an alkoxide or acetate leaving group, yielding the target β-ketonitrile.

Research has shown that this method is effective for a range of nitriles and esters. While specific data for the diethyl derivative is not extensively published, studies on analogous hindered nitrile anions demonstrate the feasibility of this procedure. researchgate.net Microwave-assisted conditions have also been shown to accelerate this type of condensation, reducing reaction times significantly. utsa.edu

Table 1: Base-Mediated Acylation of Nitriles with Esters

| Nitrile Substrate | Ester | Base | Solvent | Conditions | Yield (%) |

| Phenylacetonitrile | Ethyl acetate | t-BuOK | THF | Microwave, 10 min | 72 |

| Acetonitrile | Ethyl 4-chlorobenzoate | t-BuOK | THF | Microwave, 10 min | 65 |

| Propionitrile | Methyl 4-methoxybenzoate | t-BuOK | THF | Microwave, 10 min | 58 |

This table presents data for analogous β-ketonitrile syntheses to illustrate the general conditions and yields achievable with the base-mediated acylation methodology. utsa.edu

Multi-Component Reactions Incorporating Butanonitrile Moieties

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct highly substituted nitrile-containing frameworks.

For instance, variations of the Hantzsch pyridine (B92270) synthesis or Biginelli reaction, which traditionally produce dihydropyridines and dihydropyrimidinones respectively, demonstrate the power of MCRs in building heterocyclic systems from simple precursors. rsc.org A hypothetical MCR approach for an analog of this compound could involve the condensation of an enolizable ketone, an aldehyde, and a source of cyanide (e.g., trimethylsilyl (B98337) cyanide) or a malononitrile (B47326) derivative.

Another relevant MCR is the Ugi reaction, which typically combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. beilstein-journals.orgnih.gov By carefully selecting starting materials, it is possible to generate complex α-acylaminoamide structures. Subsequent chemical transformations could then be employed to reveal the desired ketonitrile functionality. The primary advantages of MCRs are their operational simplicity, atom economy, and ability to rapidly generate molecular diversity from readily available starting materials. acs.org

Catalytic Systems in the Synthesis of this compound

The development of catalytic systems offers milder and more efficient alternatives to stoichiometric base-mediated reactions. Both metal-based and organic catalysts have been explored for the functionalization of nitriles.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides high activity and selectivity under mild conditions. Transition-metal catalysts, particularly those based on cobalt, manganese, and copper, have been successfully used for the α-alkylation of nitriles with alcohols via a "borrowing hydrogen" mechanism. nih.govorganic-chemistry.org This process involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes condensation with the nitrile, followed by hydrogenation of the resulting unsaturated intermediate.

While direct catalytic acylation is less common, related C-C bond-forming reactions highlight the potential of this approach. For example, well-defined cobalt complexes have been shown to catalyze the α-alkylation of various nitriles with primary alcohols, producing water as the only byproduct. organic-chemistry.org Similarly, copper-catalyzed cross-coupling of aryl acetonitriles with benzyl alcohols has been reported, proceeding through a C(sp³)–H functionalization pathway. acs.org These methods demonstrate the principle of activating the α-C-H bond of nitriles under homogeneous catalytic conditions, suggesting that a similar strategy for acylation could be developed with an appropriate catalyst and acylating agent.

Table 2: Homogeneous Catalysis for α-Functionalization of Nitriles

| Catalyst System | Nitrile Substrate | Coupling Partner | Product Type | Yield (%) |

| Co(II) complex / KOH | Phenylacetonitrile | Benzyl alcohol | α-Alkylated Nitrile | 95 |

| Mn(I) complex / t-BuOK | Benzyl cyanide | 1-Butanol | α-Alkylated Nitrile | 89 |

| CuCl₂ / TMEDA | 4-Methoxyphenylacetonitrile | 4-Chlorobenzyl alcohol | α-Alkylated Nitrile | 99 |

This table showcases examples of homogeneous catalysis for the related α-alkylation of nitriles, indicating the potential for catalytic C-C bond formation at the α-position. nih.govorganic-chemistry.orgacs.org

Heterogeneous catalysts operate in a different phase from the reactants, offering significant practical advantages such as ease of separation, recyclability, and suitability for continuous flow processes. For acylation reactions, solid acid or base catalysts are often employed.

Zeolites, such as ZSM-5, are crystalline aluminosilicates that can function as solid Brønsted acid catalysts. They are highly effective in promoting Friedel-Crafts acylation of aromatic compounds. beilstein-journals.org In the context of nitrile synthesis, solid acid catalysts like metal ion-exchanged montmorillonites have been used for the direct cyanation of alcohols. acs.org While direct acylation of an aliphatic nitrile over a heterogeneous catalyst is not a standard procedure, solid base catalysts could potentially facilitate the condensation of 2,2-diethylacetonitrile with an ester. Mesoporous materials functionalized with basic sites could provide a high surface area and active sites for the deprotonation of the nitrile, mimicking the action of soluble bases but in a recyclable format.

The key challenge in heterogeneous catalysis for this transformation is preventing catalyst deactivation and achieving high selectivity, as side reactions can occur on the catalyst surface. shareok.org

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations. This field has emerged as a powerful tool in modern synthesis, often providing excellent stereocontrol and operating under mild conditions.

For the synthesis of β-ketonitriles bearing a quaternary carbon center, N-heterocyclic carbenes (NHCs) have been employed as effective organocatalysts. In one reported methodology, an NHC catalyzes a radical coupling reaction between aldehydes and azobis(isobutyronitrile) (AIBN), which serves as a source of the cyanoisopropyl radical. This process allows for the efficient synthesis of various β-ketonitriles. organic-chemistry.org Although this specific method does not use 2,2-diethylacetonitrile as a starting material, it demonstrates a powerful organocatalytic strategy for constructing the challenging α,α-disubstituted β-ketonitrile motif.

Another potential organocatalytic approach involves the use of chiral bases to deprotonate the nitrile, followed by acylation. This could, in principle, be adapted to achieve an asymmetric synthesis if a prochiral nitrile substrate were used.

Table 3: NHC-Catalyzed Synthesis of β-Ketonitriles with Quaternary Centers

| Aldehyde Substrate | Catalyst | Solvent | Conditions | Yield (%) |

| Benzaldehyde | NHC | Dioxane | 100 °C, 12 h | 85 |

| 4-Chlorobenzaldehyde | NHC | Dioxane | 100 °C, 12 h | 82 |

| Cinnamaldehyde | NHC | Dioxane | 100 °C, 12 h | 78 |

This table illustrates the scope of an N-heterocyclic carbene (NHC)-catalyzed radical coupling to form β-ketonitriles, a modern organocatalytic method for creating the α-quaternary center. organic-chemistry.org

Reactivity and Transformation Pathways of 2,2 Diethyl 3 Oxobutanenitrile

Nucleophilic Reactions Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group in 2,2-diethyl-3-oxobutanenitrile is susceptible to attack by nucleophiles. These reactions can lead to the formation of a variety of acyclic and cyclic products.

Addition Reactions to the Nitrile Functionality

Nucleophilic addition to the nitrile carbon is a fundamental reaction pathway. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the well-established chemistry of related β-ketonitriles. For instance, Grignard reagents can add to the nitrile to form an intermediate imine anion, which upon hydrolysis, would yield a ketone. Similarly, reduction with powerful reducing agents like lithium aluminum hydride would be expected to reduce the nitrile to a primary amine.

Cyclization Reactions Initiated by Nitrile Reactivity

The nitrile group can act as an electrophilic site for intramolecular cyclization reactions. One notable example is the Thorpe-Ziegler reaction, which involves the base-catalyzed intramolecular condensation of dinitriles to form cyclic β-enaminonitriles, which can then be hydrolyzed to cyclic ketones. While this compound is not a dinitrile, this reaction highlights the potential for the nitrile group to participate in cyclizations if a suitable intramolecular nucleophile is present or generated in situ.

Electrophilic Reactions at the Carbonyl Center

The carbonyl carbon of the ketone functional group is a primary site for electrophilic reactions, readily undergoing condensation with various nucleophiles, particularly those containing nitrogen. These reactions are pivotal in the synthesis of heterocyclic compounds.

Condensation with Nitrogen-Containing Nucleophiles

The reaction of β-ketonitriles with dinucleophiles like hydrazines and amidines is a cornerstone for the synthesis of five- and six-membered heterocyclic systems, respectively.

The reaction of this compound with hydrazine (B178648) hydrate (B1144303) is expected to proceed via a cyclocondensation mechanism to yield a substituted pyrazole. The reaction is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by a dehydration step to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom of the hydrazine on the nitrile carbon, leading to the formation of a 5-amino-4,4-diethyl-3-methylpyrazole. This pathway is a well-established method for the synthesis of 5-aminopyrazoles from β-ketonitriles.

Table 1: Synthesis of 5-Amino-4,4-diethyl-3-methylpyrazole

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) | Reference |

| This compound | Hydrazine Hydrate | 5-Amino-4,4-diethyl-3-methylpyrazole | Ethanol, Reflux | Not Reported | General reaction for β-ketonitriles |

Note: Specific yield for this reaction is not available in the reviewed literature, but this represents a general and high-yielding method for analogous compounds.

In a similar fashion, the condensation of this compound with amidines, such as acetamidine, is a classical route for the synthesis of pyrimidine (B1678525) derivatives. The reaction mechanism involves the initial nucleophilic attack of the amidine nitrogen on the carbonyl carbon of the β-ketonitrile. This is followed by an intramolecular cyclization where the other nitrogen atom of the amidine attacks the nitrile carbon. Subsequent tautomerization leads to the formation of a stable aromatic pyrimidine ring. In the case of acetamidine, the product would be 4-amino-5,5-diethyl-2-methylpyrimidine. This reaction provides a straightforward entry into the pyrimidine scaffold, which is a core structure in many biologically active molecules.

Table 2: Synthesis of 4-Amino-5,5-diethyl-2-methylpyrimidine

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) | Reference |

| This compound | Acetamidine Hydrochloride | 4-Amino-5,5-diethyl-2-methylpyrimidine | Base (e.g., NaOEt), Ethanol, Reflux | Not Reported | General reaction for β-ketonitriles |

Note: Specific yield for this reaction is not available in the reviewed literature, but this represents a general and effective method for analogous compounds.

Reactions with Aminopyridines and Related Heterocycles

The reaction of β-ketonitriles with aminopyridines is a common strategy for the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyridines, which are of interest in medicinal chemistry. In the case of this compound, the reaction would likely proceed through an initial nucleophilic attack of the exocyclic amino group of the aminopyridine on the carbonyl carbon of the β-ketonitrile. This would be followed by an intramolecular cyclization and subsequent dehydration to form the fused aromatic system.

The diethyl substitution at the α-position is expected to influence the reaction rate due to steric hindrance around the carbonyl group. While the reaction is mechanistically plausible, the increased steric bulk may necessitate more forcing reaction conditions, such as higher temperatures or the use of specific catalysts to facilitate the transformation.

Table 1: Plausible Reaction of this compound with 2-Aminopyridine

| Reactant 1 | Reactant 2 | Plausible Product | Reaction Type |

| This compound | 2-Aminopyridine | 3-Acetyl-2,2-diethyl-imidazo[1,2-a]pyridine | Heterocycle Synthesis |

Annulation Reactions

Annulation reactions are key processes in the construction of cyclic molecules. This compound can be envisioned as a building block in various annulation strategies. For instance, in a [3+3] annulation, the enol or enolate form of the β-ketonitrile could act as a three-carbon synthon, reacting with a suitable three-carbon electrophile.

However, the α,α-disubstitution in this compound prevents it from participating in reactions that require an enolizable proton at the α-position for subsequent steps of an annulation sequence. Therefore, its role in annulation reactions would be more specialized, likely involving the reactivity of the acetyl methyl group or the nitrile functionality.

α-Carbon Reactivity and Enolization

A key feature of this compound is the absence of protons on the α-carbon. This structural characteristic fundamentally alters its reactivity compared to α-monosubstituted or unsubstituted β-ketonitriles.

Alkylation and Acylation at the Alpha-Position

Direct alkylation or acylation at the α-carbon of this compound is not possible due to the lack of an abstractable proton at this position. The quaternary nature of the α-carbon precludes the formation of an enolate at this site, which is a necessary intermediate for these reactions.

Michael Additions

In a typical Michael addition, a stabilized enolate acts as the nucleophile. As this compound cannot form an enolate at the α-position, it cannot act as a Michael donor in the traditional sense. However, it could potentially act as a Michael acceptor if a suitable activating group were introduced elsewhere in the molecule. Alternatively, the enolate could be formed from the acetyl methyl group under strongly basic conditions, which could then participate in Michael additions.

Oxidative and Reductive Transformations

The ketone and nitrile functionalities of this compound are susceptible to a range of oxidative and reductive transformations.

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using various reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent would influence the outcome, with LiAlH₄ also having the potential to reduce the nitrile group to a primary amine. Catalytic hydrogenation could also be employed to reduce the carbonyl group and potentially the nitrile group, depending on the catalyst and reaction conditions.

Oxidation: The ketone functionality is generally resistant to oxidation under mild conditions. However, under more vigorous conditions, oxidative cleavage of the C-C bond adjacent to the carbonyl group could occur.

Table 2: Potential Oxidative and Reductive Transformations

| Starting Material | Reagent(s) | Potential Product(s) | Transformation Type |

| This compound | NaBH₄, MeOH | 2,2-Diethyl-3-hydroxybutanenitrile | Reduction of Ketone |

| This compound | LiAlH₄, then H₂O | 2,2-Diethyl-3-aminobutan-1-ol | Reduction of Ketone and Nitrile |

| This compound | H₂, Pd/C | 2,2-Diethyl-3-hydroxybutanenitrile | Catalytic Hydrogenation |

Advanced Spectroscopic and Structural Elucidation of 2,2 Diethyl 3 Oxobutanenitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds in solution. For 2,2-Diethyl-3-oxobutanenitrile, NMR provides unambiguous evidence for its carbon framework and the specific arrangement of its functional groups.

Carbon-13 (¹³C) NMR Characterization of Quaternary and Functionalized Carbons

The proton-decoupled ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected, corresponding to each unique carbon environment.

Carbonyl Carbon (C=O): This carbon is the most deshielded due to the double bond to the highly electronegative oxygen atom. It will appear furthest downfield, typically in the range of δ 195-210 ppm.

Nitrile Carbon (C≡N): The carbon of the nitrile group is also significantly deshielded and is expected to resonate in the region of δ 115-125 ppm.

Quaternary Carbon (C(Et)₂): The carbon atom to which the two ethyl groups, the nitrile, and the acetyl group are attached is a quaternary carbon. Its signal is typically found in the δ 45-55 ppm range.

Acetyl Carbon (-COCH₃): The methyl carbon of the acetyl group will have a chemical shift in the typical alkyl region, around δ 25-35 ppm.

Ethyl Methylene (B1212753) Carbon (-CH₂-): The methylene carbons of the ethyl groups are expected to appear in the δ 28-38 ppm range.

Ethyl Methyl Carbon (-CH₃): The terminal methyl carbons of the ethyl groups are the most shielded and will appear furthest upfield, typically between δ 8-15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 195 - 210 |

| Nitrile (C≡N) | 115 - 125 |

| Quaternary C | 45 - 55 |

| Ethyl Methylene (-CH₂) | 28 - 38 |

| Acetyl Methyl (-COCH₃) | 25 - 35 |

| Ethyl Methyl (-CH₃) | 8 - 15 |

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational Analysis

To confirm the structural assignments from 1D NMR and to investigate the molecule's conformational dynamics, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between the methylene and methyl protons of the ethyl groups, confirming their spin-spin coupling and connectivity. No other correlations would be expected, consistent with the isolated spin systems.

The acetyl methyl protons to the carbonyl carbon and the quaternary carbon.

The ethyl methylene protons to the quaternary carbon and the ethyl methyl carbon.

The ethyl methyl protons to the ethyl methylene carbon and potentially a weak correlation to the quaternary carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): While this compound is a flexible, acyclic molecule, NOESY can provide insights into its preferred conformations in solution. mdpi.com This technique detects through-space interactions between protons that are close to each other (typically within 5 Å). mdpi.com By analyzing the NOE cross-peaks, it is possible to determine the relative spatial proximity of the ethyl and acetyl groups, revealing which rotational isomers (rotamers) are most populated. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by strong, characteristic absorption bands for the ketone and nitrile groups.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1725-1705 cm⁻¹ for the carbonyl (ketone) group. vscht.cz The position within this range confirms it is a saturated, aliphatic ketone.

C≡N Stretch: The nitrile group gives rise to a medium-intensity, sharp absorption in the range of 2260-2210 cm⁻¹. libretexts.org This band is highly characteristic and its presence is a strong indicator of the nitrile functionality.

C-H Stretch: Absorptions corresponding to the stretching of sp³ C-H bonds in the methyl and methylene groups will appear in the region of 3000-2850 cm⁻¹. libretexts.orglibretexts.org

C-H Bending: Vibrations from the bending of C-H bonds in the alkyl groups will be visible in the 1470-1350 cm⁻¹ region. libretexts.orglibretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| Ketone | C=O Stretch | 1725 - 1705 | Strong |

| Nitrile | C≡N Stretch | 2260 - 2210 | Medium, Sharp |

| Alkyl | C-H Stretch | 3000 - 2850 | Medium to Strong |

| Alkyl | C-H Bend | 1470 - 1350 | Variable |

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps to confirm the molecular weight and aspects of the structure.

The primary fragmentation pathway for ketones is alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group. miamioh.edulibretexts.orgwikipedia.org For this compound, two main alpha-cleavage events are anticipated:

Loss of an acetyl radical ([CH₃CO]•): Cleavage between the carbonyl carbon and the quaternary carbon would result in the loss of an acetyl radical (mass = 43 u). This would generate a fragment ion corresponding to the diethylcyanomethyl cation at m/z 96.

Loss of an ethyl radical ([CH₂CH₃]•): Cleavage between the quaternary carbon and one of the ethyl groups would lead to the loss of an ethyl radical (mass = 29 u), producing a fragment ion at m/z 110.

The molecular ion peak (M⁺•) would be observed at m/z 139, corresponding to the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision, which allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₈H₁₃NO. chemscene.com

Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the calculated monoisotopic mass of the molecular ion [M]⁺• is 139.100264. An HRMS measurement yielding a value extremely close to this calculated mass would definitively confirm the elemental composition of the compound.

Fragmentation Pattern Analysis

A thorough search of mass spectrometry databases, including the NIST Mass Spectrometry Data Center, and the broader scientific literature did not yield any published mass spectra or specific fragmentation pattern analysis for this compound. The fragmentation of ketones and nitriles is generally well-understood, with common pathways involving alpha-cleavage and McLafferty rearrangements. However, without experimental data for this compound, any discussion of its specific fragmentation pattern would be purely theoretical and is therefore not presented here.

X-ray Crystallography for Solid-State Structural Determination

There is no publicly available X-ray crystallographic data for this compound. Consequently, a detailed analysis of its solid-state structure is not possible at this time. Such an analysis would provide crucial information on the molecule's conformation, as well as the nature of its intermolecular interactions in the crystalline state.

Without a determined crystal structure, the experimental bond lengths and angles for this compound remain unknown. While computational methods could provide theoretical values, this article is restricted to experimentally determined data.

Details regarding the intermolecular interactions and crystal packing of this compound are not available due to the absence of X-ray crystallography studies. Information on potential hydrogen bonding, van der Waals forces, and other non-covalent interactions that govern the crystal lattice is therefore unavailable.

Theoretical and Computational Investigations of 2,2 Diethyl 3 Oxobutanenitrile

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to model the electronic structure and geometry of molecules with high accuracy. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches.

Density Functional Theory (DFT) Studies on Molecular Geometry

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the optimized molecular geometry of 2,2-Diethyl-3-oxobutanenitrile, which corresponds to the lowest energy arrangement of its atoms. By employing various functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*), researchers can predict bond lengths, bond angles, and dihedral angles with considerable accuracy.

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-31G)*

| Parameter | Predicted Value |

| C=O Bond Length | ~1.22 Å |

| C≡N Bond Length | ~1.16 Å |

| C-C (keto-quaternary) Bond Length | ~1.54 Å |

| C-C (quaternary-ethyl) Bond Length | ~1.55 Å |

| O=C-C Angle | ~120° |

| C-C≡N Angle | ~178° |

Ab Initio Methods for Electronic Structure Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory for electronic structure analysis. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide very accurate descriptions of the electronic properties of this compound. These calculations can elucidate the distribution of electron density, molecular orbital energies, and the nature of chemical bonds within the molecule.

Conformational Analysis and Energy Minima

The presence of rotatable bonds in the two ethyl groups of this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. By systematically rotating the dihedral angles associated with the ethyl groups and calculating the potential energy at each step, a potential energy surface can be mapped. The points on this surface with the lowest energy correspond to the most stable conformations of the molecule. This analysis is crucial for understanding how the molecule's shape influences its physical properties and chemical reactivity.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and shape of these orbitals provide insights into the molecule's nucleophilic and electrophilic character.

For this compound, the HOMO is likely to be localized on the oxygen atom of the carbonyl group and potentially the nitrogen of the nitrile group, indicating these sites as potential centers for nucleophilic attack. The LUMO is expected to be centered on the carbon atoms of the carbonyl and nitrile groups, suggesting these are the primary electrophilic sites. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap generally implies lower reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -9.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 8.7 |

Note: These are estimated energy values for illustrative purposes. Actual values would require specific quantum chemical calculations.

Reaction Pathway Elucidation through Computational Modeling

Computational modeling can be used to map out the entire energy profile of a chemical reaction involving this compound. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.

Transition State Analysis

A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for a reaction to occur. By locating and characterizing the transition state structure, chemists can calculate the activation energy of the reaction. Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are employed to find these critical points on the potential energy surface. Analysis of the vibrational frequencies of the transition state structure, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate, confirms its identity. This information is vital for understanding reaction mechanisms and predicting reaction rates.

Mechanistic Projections

Theoretical studies are instrumental in projecting the likely chemical transformations that this compound may undergo. By mapping the potential energy surface of a reaction, computational methods can identify transition states, calculate activation energies, and predict the most probable reaction pathways. For a molecule with the structural features of this compound—namely a ketone, a nitrile, and a quaternary carbon—several types of reactions can be mechanistically projected.

One area of investigation involves the reactivity of the α-carbon. Although the quaternary α-carbon in this compound lacks a proton, precluding typical enolization pathways, computational models can explore alternative mechanisms such as rearrangements or reactions involving the cleavage of a carbon-carbon bond under specific conditions. For instance, theoretical calculations could model the compound's behavior under strongly basic or acidic conditions, predicting the feasibility of retro-Claisen-type condensations or other skeletal rearrangements.

Furthermore, the carbonyl group and the nitrile group are both susceptible to nucleophilic attack. Computational studies can model the addition of various nucleophiles to either of these functional groups. By calculating the energies of the transition states and the resulting intermediates, these models can predict the regioselectivity of such attacks, indicating whether the ketone or the nitrile is the more likely site of reaction under different conditions. These mechanistic projections, derived from quantum chemical calculations, provide a foundational understanding of the compound's intrinsic reactivity.

Spectroscopic Property Prediction from Computational Models

Computational models are not only useful for predicting reactivity but also for forecasting the spectroscopic properties of molecules. These predictions are invaluable for identifying and characterizing compounds in experimental settings.

NMR Chemical Shift Calculation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly Density Functional Theory (DFT), can be employed to calculate the theoretical NMR chemical shifts for a given molecule. mdpi.comescholarship.org These calculations involve optimizing the molecular geometry of this compound and then computing the magnetic shielding tensors for each nucleus. These tensors are then converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

The predicted ¹H and ¹³C NMR spectra provide a theoretical fingerprint of the molecule. For this compound, these calculations would predict the chemical shifts for the ethyl groups' methylene (B1212753) and methyl protons, as well as the methyl protons of the acetyl group. Similarly, the chemical shifts for the quaternary carbon, the carbonyl carbon, the nitrile carbon, and the carbons of the ethyl groups would be predicted for the ¹³C NMR spectrum. Discrepancies between predicted and experimental spectra can often provide deeper insights into the molecule's conformation and electronic environment in solution. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₂- (ethyl) | Data not available |

| -CH₃ (ethyl) | Data not available |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | Data not available |

| C≡N | Data not available |

| Quaternary C | Data not available |

| -CH₂- (ethyl) | Data not available |

| -CH₃ (ethyl) | Data not available |

Note: Specific predicted chemical shift values for this compound are not currently available in public literature. The table structure is provided for illustrative purposes.

Vibrational Frequency Prediction

Infrared (IR) spectroscopy, which measures the vibrational frequencies of a molecule's bonds, is another powerful analytical technique. Computational chemistry can predict these vibrational frequencies with a reasonable degree of accuracy. nih.govresearchgate.net The process involves a frequency calculation on the optimized geometry of this compound. This calculation yields a set of normal modes of vibration and their corresponding frequencies.

These predicted frequencies can then be correlated with specific bond stretches, bends, and other molecular motions. For this compound, key predicted vibrational frequencies would include the stretching frequencies of the C=O bond in the ketone, the C≡N bond of the nitrile group, and the various C-H and C-C bonds within the molecule. It is common practice to apply a scaling factor to the computationally derived frequencies to better match experimental values, accounting for approximations in the theoretical models and the anharmonicity of real vibrations. nih.gov

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C≡N | Stretch | Data not available |

| C=O | Stretch | Data not available |

| C-H (sp³) | Stretch | Data not available |

Note: Specific predicted vibrational frequencies for this compound are not currently available in public literature. The table structure is provided for illustrative purposes.

Scant Evidence Precludes Detailing the Synthetic Role of this compound in Heterocyclic Chemistry

Following a comprehensive review of scientific literature and chemical databases, there is insufficient available information to detail the role of this compound as a synthetic building block for the synthesis of pyrazole, pyrimidine (B1678525), pyrrole (B145914), and fused heterocyclic derivatives. The specific chemical structure of this compound appears to limit its application in common synthetic routes for these heterocycles.

The compound this compound is a β-ketonitrile, a class of molecules often utilized in the synthesis of heterocyclic systems. However, a critical feature of this specific molecule is the presence of two ethyl groups on the α-carbon (the carbon atom adjacent to both the keto and nitrile groups). This substitution pattern results in a quaternary α-carbon, which lacks the acidic protons typically involved in the classical condensation reactions used to form many heterocyclic rings.

Standard synthetic methodologies for the preparation of the requested heterocyclic systems frequently rely on the reactivity of precursors that possess acidic α-protons. For instance:

Pyrazole synthesis often involves the condensation of a β-dicarbonyl compound with hydrazine (B178648).

Pyrimidine synthesis , such as the well-known Biginelli reaction, typically employs β-ketoesters that can readily form enolates.

Pyrrole synthesis methods, like the Knorr or Hantzsch syntheses, also depend on the reactivity of α-hydrogens in the starting materials.

The absence of these reactive sites in this compound significantly alters its chemical behavior compared to its unsubstituted or mono-substituted counterparts, such as 3-oxobutanenitrile (B1585553). Extensive searches have not yielded published research, such as scholarly articles or patents, that describe the successful use of this compound as a direct precursor for pyrazole, pyrimidine, or pyrrole derivatives. Similarly, its application in forming fused heterocyclic systems or as a versatile scaffold for complex molecular architectures is not documented in the available scientific literature.

While this compound may serve as an intermediate in certain specific, non-classical synthetic pathways, there is no evidence to support its broad utility as a building block for the particular heterocyclic families outlined in the query. Therefore, a detailed and scientifically accurate article on its role in these specific synthetic applications cannot be generated at this time.

Role of 2,2 Diethyl 3 Oxobutanenitrile As a Synthetic Building Block

Utility in the Development of Specialty Chemicals (e.g., advanced materials precursors, non-biological odorants)

Following a comprehensive review of available scientific literature and chemical databases, there is currently no specific information available detailing the utility of 2,2-Diethyl-3-oxobutanenitrile as a synthetic building block in the development of specialty chemicals such as advanced materials precursors or non-biological odorants.

Research and patent literature primarily focus on the broader class of β-ketonitriles, highlighting their versatility as intermediates in the synthesis of various heterocyclic compounds and other complex organic molecules. rsc.orgnih.govnih.govrsc.org These general methodologies showcase the potential reactivity of the keto and nitrile functional groups inherent to this class of compounds. However, specific studies detailing the application of the diethyl-substituted derivative, this compound, in the fields of material science or fragrance chemistry have not been identified.

Consequently, no detailed research findings, reaction pathways, or data tables concerning the use of this compound for creating advanced materials or non-biological odorants can be provided at this time. The synthesis and potential applications of this specific compound appear to be an area that has not been extensively explored or reported in publicly accessible scientific resources.

Future Research Directions and Emerging Trends in 2,2 Diethyl 3 Oxobutanenitrile Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of β-ketonitriles often involves strong bases and stoichiometric reagents, which can be environmentally taxing. nih.gov Future research is heavily focused on developing more sustainable and atom-economical pathways.

Key areas of development include:

Catalytic C-H Activation: Direct functionalization of C-H bonds is a cornerstone of modern green chemistry. Future routes could envision the direct cyanation or acylation of diethyl ketone derivatives, bypassing the need for pre-functionalized substrates.

Transition-Metal Catalysis: The use of earth-abundant, non-precious metal catalysts, such as those based on manganese or cobalt, is a significant trend for nitrile alkylation. nih.govrsc.org Research into manganese-catalyzed alkylation of nitriles using alcohols as coupling partners represents a sustainable approach, producing water as the only byproduct. nih.gov Similarly, developing cobalt-based nanocatalysts for the α-alkylation of nitriles offers a reusable and efficient alternative. rsc.org

Flow Chemistry: Continuous flow processes offer enhanced safety, scalability, and reaction control. rsc.org A cyanide-free synthesis of nitriles using p-tosylmethyl isocyanide (TosMIC) in a flow system highlights a move towards safer reagents and more efficient production methods. rsc.org Applying these principles to the synthesis of 2,2-diethyl-3-oxobutanenitrile could lead to safer and more scalable industrial production.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity and milder reaction conditions, significantly improving the green footprint of the synthesis.

| Catalyst System | Reactant Types | Key Advantage |

| Manganese (Homogeneous) | Nitriles + Alcohols | Use of abundant alcohols, water as byproduct nih.gov |

| Cobalt Nanoparticles (Heterogeneous) | Nitriles + Alcohols | Reusable catalyst, good to excellent yields rsc.org |

| Non-Noble Metal Oxides | Alcohols + Ammonia | Environmentally benign, synthesis from easily available materials nih.gov |

| Flow Reactor (Cyanide-Free) | Ketones + TosMIC | Improved safety profile, fast reaction times rsc.org |

Exploration of New Reactivity Modes and Transformations

The unique structure of this compound, with its sterically hindered yet reactive core, opens avenues for novel chemical transformations. β-ketonitriles are versatile intermediates for synthesizing a wide array of compounds, including heterocycles, carbocycles, and spirocycles. rsc.orgnih.gov

Future explorations are likely to focus on:

Domino and Cascade Reactions: Designing multi-step reactions that occur in a single pot is a major goal for synthetic efficiency. This compound could serve as a linchpin in cascade sequences, where the ketone and nitrile functionalities react sequentially to rapidly build molecular complexity. rsc.orgrsc.org This approach is valuable for creating libraries of biologically active scaffolds like quinolines and chromenes. nih.gov

Decarbonylative or Denitrilative Couplings: Exploring reactions that involve the selective cleavage of the C-C bond adjacent to the carbonyl or nitrile group could lead to novel coupling strategies, allowing the diethylacetonitrile or diethylketone moiety to be transferred to other molecules.

Photoredox and Electrocatalysis: These modern synthetic tools can enable unique reactivity pathways that are inaccessible through traditional thermal methods. Investigating the electrochemical or photochemical behavior of this compound could uncover new transformations, such as novel cyclizations or cross-coupling reactions. Recent research has demonstrated the electrochemical synthesis of β-ketonitriles via anodic oxidation, a metal- and oxidant-free approach. researchgate.net

Asymmetric Synthesis and Chiral Induction with this compound

While this compound itself is achiral, its reactions can generate new stereocenters. The development of methods to control the stereochemistry of these reactions is a critical frontier.

Asymmetric Reductions and Additions: The development of chiral catalysts for the asymmetric reduction of the ketone or for nucleophilic additions to the carbonyl group would provide access to enantioenriched alcohol or tertiary amine derivatives. These chiral products could be valuable intermediates in pharmaceutical synthesis.

Reactions of the Enolate: Although the formation of an enolate at the quaternary center is impossible, reactions can occur at the methyl group of the acetyl moiety. Asymmetric functionalization at this position, guided by a chiral catalyst, could be a target for future research.

Use as a Chiral Derivatizing Agent: While not intrinsically chiral, its derivatives could be. For instance, if the acetyl methyl group were replaced by a more complex, prochiral substituent, subsequent reactions could be directed by chiral catalysts to induce asymmetry. The synthesis of molecules with quaternary α-carbon atoms is a significant challenge, and methods leveraging chiral auxiliaries or catalysts are of high interest. nih.gov

| Asymmetric Method | Target Transformation | Potential Outcome |

| Chiral Catalysts | Reduction of the ketone | Enantiomerically pure secondary alcohols |

| Chiral Reagents | Nucleophilic addition to the carbonyl | Chiral tertiary alcohols or amines |

| Chiral Auxiliaries | Functionalization of derivatives | Diastereoselective formation of new stereocenters york.ac.uk |

Advanced Analytical Methodologies for Complex Systems

As the reactivity of this compound is explored in more complex systems, such as in domino reactions or biological assays, advanced analytical techniques will be essential for characterization and mechanistic understanding.

Hyphenated Techniques: The use of techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) can be invaluable for identifying additives and degradation products in complex matrices, a method that could be adapted to study the reaction products of nitrile-containing compounds. chromatographyonline.com Similarly, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem MS (MS/MS) will be crucial for identifying transient intermediates and minor byproducts in complex reaction mixtures.

In-situ Reaction Monitoring: Spectroscopic methods such as ReactIR (Infrared) and process NMR (Nuclear Magnetic Resonance) allow for real-time monitoring of reaction kinetics and the detection of short-lived intermediates. Applying these techniques to reactions involving this compound would provide deep mechanistic insights.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) studies will be indispensable for unambiguously determining the structure and stereochemistry of novel, complex products derived from this compound.

Application of Machine Learning and AI in Predicting Reactivity and Properties

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by moving from a trial-and-error approach to a data-driven, predictive science. appliedclinicaltrialsonline.com

Reactivity Prediction: ML models can be trained on large datasets of chemical reactions to predict the likely outcome of a reaction, even for novel substrates like this compound. nih.gov Such models can predict chemical stability and compatibility, helping researchers to design more effective experiments and avoid unwanted side reactions. rsc.orgresearchgate.net A neural network approach has already been developed to predict the electrophilicity and nucleophilicity of molecules, which could be applied to forecast the reactivity of our target compound. nih.gov

Property Prediction: AI algorithms can predict various physicochemical and biological properties of molecules. For derivatives of this compound, this could accelerate the discovery of new materials or drug candidates by pre-screening virtual compounds for desired properties before committing to their synthesis.

Automated Synthesis Planning: Advanced platforms are being developed that combine AI with automated robotic experimentation. appliedclinicaltrialsonline.com In the future, a researcher might simply input this compound and a target product into such a system, and the AI would devise a synthetic route, predict the optimal conditions, and instruct a robot to carry out the synthesis. This "chemical reactome" approach could dramatically accelerate the pace of chemical discovery. appliedclinicaltrialsonline.com

| AI/ML Application | Function | Impact on Research |

| Reactivity Prediction | Predicts reaction outcomes and chemical stability. researchgate.net | Reduces trial-and-error, accelerates discovery of new reactions. |

| Property Prediction | Forecasts physicochemical and biological properties. | Enables virtual screening of derivatives for specific applications. |

| Automated Synthesis | Combines AI with robotic platforms to design and execute experiments. appliedclinicaltrialsonline.com | Accelerates the entire discovery-to-synthesis workflow. |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2,2-diethyl-3-oxobutanenitrile with high purity?

The compound can be synthesized via base-catalyzed condensation of ethyl acetoacetate derivatives with nitrile-containing precursors. Sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 60–80°C is effective for promoting the reaction, with yields improved by controlling moisture levels and reaction time . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures removal of byproducts like unreacted esters or dimeric species.

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- NMR Spectroscopy : H and C NMR confirm the presence of diethyl groups (δ 1.2–1.4 ppm for CH, δ 3.5–4.0 ppm for CH) and the nitrile moiety (δ 120–125 ppm in C) .

- IR Spectroscopy : Strong absorption bands at ~2250 cm (C≡N stretch) and ~1700 cm (ketone C=O stretch) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation (theoretical m/z for CHNO: 139.0997).

Q. How can researchers mitigate side reactions during functionalization of the ketone and nitrile groups?

Selective protection of the ketone (e.g., using ethylene glycol to form a ketal) prior to nitrile derivatization minimizes unwanted cross-reactivity. For example, Grignard reactions targeting the nitrile group require strict temperature control (<0°C) to avoid ketone reduction .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic additions or cyclocondensation reactions?

Kinetic studies using stopped-flow UV-Vis spectroscopy reveal that the nitrile group’s electron-withdrawing effect activates the α-carbon of the ketone, accelerating nucleophilic attack. Density Functional Theory (DFT) calculations further support transition-state stabilization via resonance between the nitrile and ketone groups . Isotopic labeling (e.g., N in the nitrile) can track reaction pathways in complex mixtures.

Q. How can computational modeling guide the design of this compound derivatives for specific applications?

Molecular docking simulations (e.g., AutoDock Vina) predict interactions between derivatives and biological targets (e.g., enzymes with active-site lysine residues). Substituent effects on electronic properties (HOMO-LUMO gaps) are modeled using Gaussian software with B3LYP/6-31G* basis sets to optimize redox activity or photostability .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial or enzyme inhibition assays often arise from variations in assay conditions (e.g., pH, solvent polarity). Standardization using phosphate-buffered saline (PBS, pH 7.4) and dose-response curves (IC values) improves reproducibility. Comparative studies with structural analogs (e.g., 2,2-dimethyl derivatives) isolate the role of diethyl groups in bioactivity .

Q. How does this compound perform as a precursor for heterocyclic compounds in medicinal chemistry?

The compound serves as a scaffold for synthesizing pyrazole, isoxazole, and pyrimidine derivatives via [3+2] cycloadditions or condensation with hydrazines/hydroxylamines. For example, reaction with phenylhydrazine in acetic acid yields 5-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile, a potential kinase inhibitor .

Q. What experimental protocols ensure reproducibility in enantioselective synthesis using this compound?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) induce enantioselectivity during alkylation or Michael additions. Monitoring enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) is critical .

Q. How can researchers assess the compound’s stability under varying thermal or photolytic conditions?

Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS analysis identify degradation products (e.g., hydrolysis to 3-oxobutanenitrile). Photostability is tested under ICH Q1B guidelines using UV irradiation (320–400 nm) to detect nitrile-to-amide conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.